2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
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Overview
Description
Scientific Research Applications
Novel Copolymers Synthesis
- This compound has been used in the synthesis of novel copolymers. Research by Kharas et al. (2016) demonstrated its utility in creating trisubstituted ethylenes, which were then copolymerized with styrene. These copolymers were characterized by various methods including CHN elemental analysis, IR, and NMR, showcasing their potential in materials science (Kharas et al., 2016).
Synthesis and Copolymerization Research
- Another study by Hussain et al. (2019) involved the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, including variants with the 2-bromo-4-methoxy group. This research adds to the understanding of copolymerization processes and the development of novel materials (Hussain et al., 2019).
Advanced Material Properties
- The decomposition and thermal properties of these copolymers were also studied, as seen in Howard et al. (2021). This is crucial for understanding the stability and usability of materials derived from these copolymers in various applications (Howard et al., 2021).
Chemical Process Development
- Research by Ueno et al. (2015) discussed the development of a second-generation process for synthesizing benzyl piperidine derivatives, crucial for the preparation of dual inhibitors. This highlights the compound's significance in enhancing chemical synthesis processes (Ueno et al., 2015).
Mechanism of Action
- The compound’s effects likely involve multiple pathways:
- Dopaminergic Pathway : The compound affects dopamine levels in the nucleus accumbens (NAc). Increased dopamine and decreased 3,4-dihydroxyphenylacetic acid (DOPAC) suggest psychotomimetic and addictive potential .
- Electroencephalogram (EEG) Changes : Low doses decrease EEG power spectra and coherence, while high doses show biphasic effects on EEG power and coherence .
Biochemical Pathways
Properties
IUPAC Name |
2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINCIBVTNIRPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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